Cas no 2228569-40-0 (1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine)

1,1-Difluoro-3-methanesulfonyl-2-methylpropan-2-amine is a fluorinated sulfonamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluoromethyl group adjacent to a tertiary amine, enhancing its metabolic stability and bioavailability. The methanesulfonyl moiety contributes to its electrophilic reactivity, making it a versatile intermediate for nucleophilic substitution reactions. This compound’s unique combination of fluorine and sulfonyl groups may improve binding affinity in target interactions, particularly in enzyme inhibition studies. Its well-defined stereochemistry and high purity make it suitable for precision synthesis. Researchers value its stability under standard conditions and compatibility with diverse reaction protocols.
1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine structure
2228569-40-0 structure
Product name:1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine
CAS No:2228569-40-0
MF:C5H11F2NO2S
MW:187.208147287369
CID:5923044
PubChem ID:165722394

1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine
    • EN300-1990580
    • 2228569-40-0
    • Inchi: 1S/C5H11F2NO2S/c1-5(8,4(6)7)3-11(2,9)10/h4H,3,8H2,1-2H3
    • InChI Key: ZHZSSOCFJLMRBR-UHFFFAOYSA-N
    • SMILES: S(C)(CC(C)(C(F)F)N)(=O)=O

Computed Properties

  • Exact Mass: 187.04785609g/mol
  • Monoisotopic Mass: 187.04785609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 68.5Ų

1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1990580-0.5g
1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine
2228569-40-0
0.5g
$1152.0 2023-09-16
Enamine
EN300-1990580-1.0g
1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine
2228569-40-0
1g
$1543.0 2023-05-31
Enamine
EN300-1990580-2.5g
1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine
2228569-40-0
2.5g
$2351.0 2023-09-16
Enamine
EN300-1990580-5.0g
1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine
2228569-40-0
5g
$4475.0 2023-05-31
Enamine
EN300-1990580-0.25g
1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine
2228569-40-0
0.25g
$1104.0 2023-09-16
Enamine
EN300-1990580-0.05g
1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine
2228569-40-0
0.05g
$1008.0 2023-09-16
Enamine
EN300-1990580-10.0g
1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine
2228569-40-0
10g
$6635.0 2023-05-31
Enamine
EN300-1990580-1g
1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine
2228569-40-0
1g
$1200.0 2023-09-16
Enamine
EN300-1990580-10g
1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine
2228569-40-0
10g
$5159.0 2023-09-16
Enamine
EN300-1990580-0.1g
1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine
2228569-40-0
0.1g
$1056.0 2023-09-16

Additional information on 1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine

Introduction to 1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine (CAS No. 2228569-40-0)

1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine, identified by the CAS number 2228569-40-0, is a fluorinated amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound exhibits a unique structural framework characterized by the presence of both fluorine and methanesulfonyl substituents, which contribute to its distinct chemical properties and potential biological activities. The molecular structure of this compound consists of a branched aliphatic chain with functional groups that make it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.

The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design, primarily due to the ability of fluorine to modulate metabolic stability, lipophilicity, and binding affinity at biological targets. In the case of 1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine, the electron-withdrawing nature of the fluorine atoms can influence the electronic distribution within the molecule, thereby affecting its reactivity and interaction with biological systems. Additionally, the methanesulfonyl group introduces a polar moiety that can enhance solubility and binding interactions with polar residues in proteins.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential pharmacokinetic and pharmacodynamic properties of novel compounds with greater accuracy. Studies have indicated that fluorinated amines, such as 1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine, may exhibit enhanced binding affinity to certain enzyme targets due to steric and electronic effects induced by the fluorine substituents. This has opened up new avenues for the development of drugs targeting neurological disorders, infectious diseases, and cancer.

One of the most promising applications of 1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, particularly cancer. By modifying the structure of kinase inhibitors to include fluorinated amine moieties, researchers aim to improve their selectivity and efficacy. Preliminary studies have shown that derivatives of this compound can potently inhibit specific kinases while minimizing off-target effects.

The methanesulfonyl group in 1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine also contributes to its utility as a building block in medicinal chemistry. This group can serve as a handle for further functionalization, allowing chemists to tailor the properties of the molecule for specific applications. For instance, it can be used to introduce hydrophilic or hydrophobic characteristics into a drug candidate, depending on the requirements of the target disease and biological system.

In addition to its potential as an intermediate in drug synthesis, 1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine has been explored for its role in materials science. Fluorinated compounds are known for their thermal stability and resistance to chemical degradation, making them suitable for use in high-performance materials. Researchers are investigating how incorporating this compound into polymer matrices can enhance mechanical strength and durability.

The synthesis of 1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as flow chemistry and catalytic processes have been employed to streamline the production process. These methods not only improve efficiency but also reduce waste generation, aligning with green chemistry principles.

As research continues to uncover new applications for fluorinated compounds, 1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-amine is poised to play a significant role in future drug development pipelines. Its unique structural features make it a versatile tool for medicinal chemists seeking to design novel therapeutics with improved efficacy and safety profiles. Collaborative efforts between academia and industry are essential to translate these findings into clinical reality.

The growing interest in fluorinated amines underscores their importance as pharmacophores in modern drug discovery. By leveraging computational tools and innovative synthetic strategies, researchers can harness the full potential of compounds like 1,1-difluoro-3-methanesulfonyl-2-methylpropan-2-am ine (CAS No. 2228569 40 0) to address unmet medical needs. The future holds exciting possibilities as we continue to explore the therapeutic applications of this remarkable class of molecules.

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